

Application Notes and Protocols for Eilat Virus Propagation and Titration

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilat virus (EILV) is a unique member of the Alphavirus genus that is restricted to insect hosts, incapable of replicating in vertebrate cells.[1][2][3][4][5] This host restriction makes EILV an attractive and safe tool for various applications, including vaccine development and as a gene expression vector. EILV was first isolated from Anopheles coustani mosquitoes in the Negev desert of Israel. It replicates to high titers in mosquito cell lines but does not infect mammalian or avian cells. The host range restriction occurs at the levels of viral entry and genomic RNA replication. This document provides detailed protocols for the propagation and titration of the Eilat virus in insect cell culture.

Data Presentation

Table 1: Eilat Virus Titer in Different Insect Cell Lines



Cell Line	Virus Titer (PFU/mL)	Time Post- Infection (h)	Multiplicity of Infection (MOI)	Temperatur e (°C)	Reference
C7/10	~5 x 10 ⁷ - 5 x 10 ⁸	48	10	28	
C6/36	>107	12	10	28	•
CT (Culex tarsalis)	>107	12	10	28	
PP-9 (Phlebotomus papatasi)	>107	12	10	28	
C7/10	~108	48	10	28	•
C7/10	2.15 x 10 ⁸	48 (dpe)	N/A (electroporati on)	28	
C7/10	4.24 x 10 ⁸	48	10	28	•
C7/10	6.29 x 10 ⁸	72	1	28	

dpe: days post-electroporation

Experimental Protocols

Protocol 1: Eilat Virus Propagation in C7/10 Cells

This protocol describes the method for amplifying Eilat virus stocks in the Aedes albopictus cell line, C7/10.

Materials:

- Eilat virus stock
- C7/10 cells



- Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% tryptose phosphate broth, and 0.1% gentamycin.
- T-25 or T-75 cell culture flasks
- Phosphate-buffered saline (PBS)
- Incubator at 28°C with 5% CO₂

Procedure:

- Seed C7/10 cells in a T-75 flask and grow until they reach approximately 70-90% confluency.
- Thaw the Eilat virus stock at 37°C.
- Dilute the virus stock in a small volume of growth medium to achieve the desired multiplicity of infection (MOI), typically between 0.1 and 1.
- Remove the growth medium from the C7/10 cell monolayer and wash once with PBS.
- Inoculate the cells with the diluted virus.
- Incubate the flask at 28°C for 1-2 hours, rocking every 15-20 minutes to ensure even distribution of the inoculum and to prevent the cell monolayer from drying out.
- After the adsorption period, add complete growth medium to the flask.
- Incubate the infected cells at 28°C.
- Harvest the virus-containing supernatant at 48-72 hours post-infection, when peak titers are typically reached.
- Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.
- Aliquot the clarified supernatant and store at -80°C.

Protocol 2: Eilat Virus Titration by Plaque Assay



This protocol details the quantification of infectious Eilat virus particles through the formation of plaques on a C7/10 cell monolayer.

Materials:

- Clarified Eilat virus supernatant
- C7/10 cells
- 6-well cell culture plates
- Dilution Medium: DMEM supplemented with 1% FBS and 0.1% gentamycin.
- Overlay Medium: A 1:1 mixture of 2x Minimum Essential Medium (MEM) and a 2% tragacanth solution. The 2x MEM should be supplemented with 10% FBS, 2% tryptose phosphate broth, and 0.2% gentamycin.
- Crystal Violet Staining Solution (0.2% crystal violet in 20% ethanol)
- Fixing Solution (6% paraformaldehyde or 10% formalin)
- Incubator at 28°C with 5% CO₂

Procedure:

- Seed C7/10 cells in 6-well plates at a density of 1.2 x 10⁶ cells/mL (2 mL/well) and incubate for approximately 24 hours to achieve ~90% confluency.
- Prepare 10-fold serial dilutions of the virus stock in dilution medium.
- Remove the growth medium from the cells.
- Inoculate each well with 200 μ L of a virus dilution, starting with the highest dilution. Perform in duplicate for accuracy.
- Incubate the plates at 28°C for 1-2 hours, rocking every 15 minutes.



- During incubation, prepare the overlay medium by mixing the 2% tragacanth solution with the 2x MEM overlay medium at a 1:1 ratio.
- After incubation, carefully aspirate the inoculum and add 2-3 mL of the overlay medium to each well.
- Incubate the plates at 28°C for 2.5 to 3 days, or until plaques are visible.
- To visualize the plaques, fix the cells by adding a fixing solution for at least 30 minutes.
- Remove the overlay and the fixing solution, then stain the cell monolayer with crystal violet solution for 5-10 minutes.
- Gently wash the wells with water and allow the plates to dry.
- Count the plaques in the wells with a countable number (typically 20-100 plaques).
- Calculate the virus titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

Protocol 3: Eilat Virus Titration by TCID50 Assay

The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is an alternative method for titrating viruses that do not form clear plaques or when a cytopathic effect (CPE) is the primary observable outcome. While EILV does not typically cause overt CPE in insect cells, a reduction in cell growth can be observed. This protocol is a general guideline and may need optimization.

Materials:

- Clarified Eilat virus supernatant
- C7/10 or C6/36 cells
- 96-well cell culture plates
- Complete Growth Medium
- Microscope for observing CPE



Procedure:

- Seed a 96-well plate with C7/10 or C6/36 cells.
- On the day of the assay, prepare 10-fold serial dilutions of the virus stock.
- Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include negative control wells with media only.
- Incubate the plate at 28°C.
- Observe the wells daily for signs of CPE or reduced cell growth for 5-7 days.
- Record the number of positive (showing CPE) and negative wells for each dilution.
- Calculate the TCID₅₀/mL using a statistical method such as the Reed-Muench or Spearman-Kärber formula. The TCID₅₀ is the dilution of virus that causes a cytopathic effect in 50% of the inoculated wells.

Visualizations

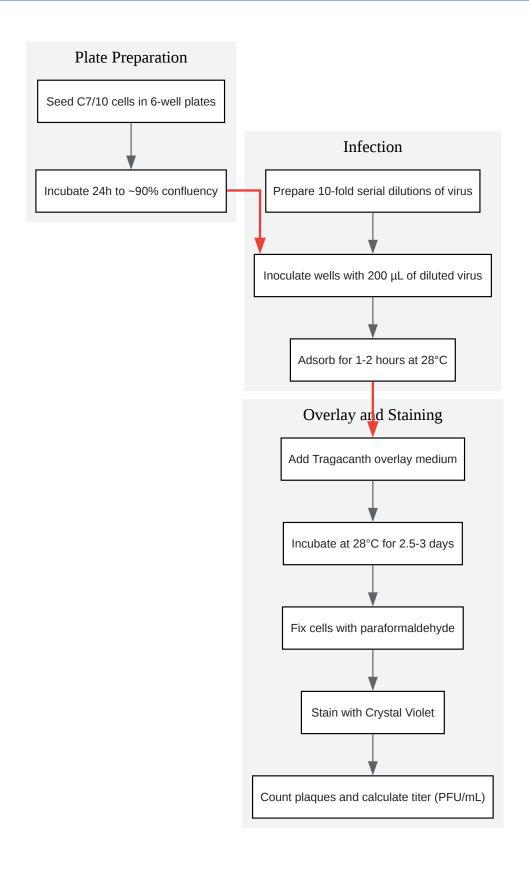




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Caption: Workflow for Eilat Virus Propagation.





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Caption: Workflow for Eilat Virus Titration by Plaque Assay.



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